Cas no 897622-82-1 (N-(2,5-dimethylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide)

N-(2,5-dimethylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide is a sulfonamide derivative featuring a pyrimidine dione core, which exhibits potential as an intermediate in pharmaceutical and agrochemical synthesis. Its structural framework combines a sulfonamide moiety with a substituted pyrimidine ring, offering versatility for further functionalization. The compound’s key advantages include its stability under standard conditions and its suitability for use in heterocyclic chemistry applications. The presence of both electron-withdrawing and electron-donating groups within the molecule enhances its reactivity, making it valuable for designing biologically active compounds. Its well-defined purity and consistent performance make it a reliable choice for research and development purposes.
N-(2,5-dimethylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide structure
897622-82-1 structure
Product name:N-(2,5-dimethylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide
CAS No:897622-82-1
MF:C12H13N3O4S
MW:295.314321279526
CID:5805924
PubChem ID:7161252

N-(2,5-dimethylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-(2,5-dimethylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide
    • AB00679245-01
    • F2526-0071
    • SR-01000021120-1
    • SR-01000021120
    • N-(2,5-dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
    • STL420657
    • AKOS000434279
    • 897622-82-1
    • AKOS024656947
    • Inchi: 1S/C12H13N3O4S/c1-7-3-4-8(2)9(5-7)15-20(18,19)10-6-13-12(17)14-11(10)16/h3-6,15H,1-2H3,(H2,13,14,16,17)
    • InChI Key: NREGPKFPLROHCJ-UHFFFAOYSA-N
    • SMILES: C1(=O)NC=C(S(NC2=CC(C)=CC=C2C)(=O)=O)C(=O)N1

Computed Properties

  • Exact Mass: 295.06267708g/mol
  • Monoisotopic Mass: 295.06267708g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 550
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 113Ų

N-(2,5-dimethylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2526-0071-2μmol
N-(2,5-dimethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
897622-82-1 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2526-0071-1mg
N-(2,5-dimethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
897622-82-1 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2526-0071-2mg
N-(2,5-dimethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
897622-82-1 90%+
2mg
$59.0 2023-05-16

Additional information on N-(2,5-dimethylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide

Professional Introduction to N-(2,5-dimethylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide (CAS No. 897622-82-1)

N-(2,5-dimethylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide, identified by its CAS number 897622-82-1, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of pyrimidine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, particularly its sulfonamide and dimethylphenyl substituents, contribute to its distinctive chemical properties and make it a subject of intense research interest.

The synthesis and characterization of N-(2,5-dimethylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide have been extensively studied to understand its reactivity and potential applications. The presence of the 2,4-dioxo group in the pyrimidine core enhances its ability to interact with biological targets, making it a promising candidate for drug development. Recent advancements in computational chemistry have allowed researchers to predict the binding affinities and mechanisms of action of this compound, providing valuable insights into its potential therapeutic uses.

In the realm of medicinal chemistry, N-(2,5-dimethylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide has been explored for its potential as an anti-inflammatory agent. Studies have demonstrated that pyrimidine derivatives can modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The sulfonamide moiety in this compound further enhances its anti-inflammatory properties by facilitating interactions with target proteins. These findings have opened up new avenues for the development of novel anti-inflammatory drugs that could offer improved efficacy and reduced side effects compared to existing therapies.

The pharmacokinetic properties of N-(2,5-dimethylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide have also been thoroughly investigated. Research indicates that this compound exhibits good oral bioavailability and moderate metabolic stability, suggesting its potential for clinical use. Additionally, studies on its distribution and excretion patterns have provided valuable data for optimizing dosing regimens and minimizing drug-drug interactions. These pharmacokinetic insights are crucial for the development of safe and effective pharmaceutical formulations.

Beyond its anti-inflammatory applications, N-(2,5-dimethylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide has shown promise in other therapeutic areas. For instance, it has been investigated for its potential antitumor effects. Pyrimidine derivatives are known to interfere with DNA replication and cell division in cancer cells, making them effective against various types of malignancies. The structural features of this compound allow it to bind to specific enzymes involved in tumor growth and progression, thereby inhibiting cancer cell proliferation. Preclinical studies have demonstrated encouraging results in animal models, suggesting that this compound could be a valuable addition to cancer treatment strategies.

The development of new drug candidates often involves complex multidisciplinary approaches that integrate synthetic chemistry, computational modeling, and biological testing. N-(2,5-dimethylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide exemplifies this integrated approach through its synthesis using advanced organic reactions and subsequent characterization using spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These techniques provide detailed information about the molecular structure and purity of the compound, which are essential for ensuring its quality and efficacy.

In conclusion, N-(2,5-dimethylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide(CAS No. 897622-82-1) is a versatile chemical entity with significant potential in pharmaceutical applications. Its unique structural features make it an attractive candidate for developing novel drugs targeting various diseases, including inflammation and cancer. Ongoing research continues to uncover new aspects of its biological activity and therapeutic potential, reinforcing its importance in the field of medicinal chemistry.

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